(R)-methyl 2-amino-3-(quinolin-2-yl)propanoate
Description
(R)-Methyl 2-amino-3-(quinolin-2-yl)propanoate (CAS: 1213396-61-2) is a chiral α-amino ester derivative featuring a quinolin-2-yl substituent. Its molecular formula is C₁₃H₁₃N₂O₂, with a molar mass of 230.26 g/mol . Key physicochemical properties include a predicted boiling point of 359.5±27.0 °C, density of 1.211±0.06 g/cm³, and pKa of 7.07±0.33, indicating moderate basicity and stability under ambient conditions .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-10-7-6-9-4-2-3-5-12(9)15-10/h2-7,11H,8,14H2,1H3/t11-/m1/s1 |
InChI Key |
UKHYUSPDQZTXNM-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=NC2=CC=CC=C2C=C1)N |
Canonical SMILES |
COC(=O)C(CC1=NC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Michael Addition of Quinolin-2-one to Activated Olefins
A widely reported approach involves the Michael addition of quinolin-2-one (2-quinolinone) to activated olefins such as methyl acrylate under basic conditions. This reaction proceeds via nucleophilic attack of the quinolin-2-one nitrogen on the β-position of the olefin, forming 3-(quinolin-2-yl)propanoate derivatives.
Procedure: Quinolin-2-one (1.45 g, 10 mmol) is reacted with methyl acrylate (40 mmol) in the presence of potassium carbonate (1.38 g, 10 mmol) at 100 °C for 10 hours. The reaction mixture is then cooled, extracted with ethyl acetate, washed, dried, and the product crystallized from ethanol.
Outcome: This yields methyl 3-(quinolin-2-yl)propanoate derivatives with good yield (81–88%) and purity confirmed by NMR and elemental analysis.
Ester Hydrolysis and Amination
The ester intermediate can be hydrolyzed to the corresponding acid or converted to the amino acid derivative by further functional group transformations.
Hydrolysis: Methyl 3-(quinolin-2-yl)propanoate is treated with sodium hydroxide solution in ethanol/water at 25 °C for 10 hours to give the corresponding acid, 3-(quinolin-2-yl)propanoic acid.
Amination: The acid or ester can be converted to the corresponding amino acid derivative by introducing an amino group at the α-position. This is often achieved via azide coupling or hydrazide intermediates followed by reduction or substitution reactions.
Hydrazide and Hydroxylamine Derivatives as Intermediates
The ester can be converted into hydrazide or hydroxylamine derivatives, which serve as versatile intermediates for further functionalization to introduce the amino group.
Hydrazide Formation: The methyl ester is refluxed with hydrazine hydrate in ethanol at 78 °C for 10 hours to yield 3-(quinolin-2-yl)propanehydrazide. This intermediate is isolated by filtration and crystallization.
Hydroxylamine Derivative: Treatment of the ester with hydroxylamine hydrochloride and potassium hydroxide in ethanol at room temperature for 48 hours affords the N-hydroxy derivative, which can be further manipulated chemically.
Azide Coupling Method for Amino Acid Ester Formation
An advanced method for synthesizing amino acid esters involves azide intermediates that couple with amino acid esters or amines.
Process: Hydrazide intermediates are converted to azides under acidic conditions at low temperature (−5 °C). The azide solution is then reacted with amino acid ester hydrochlorides or alkyl amines in ethyl acetate with triethylamine at controlled temperatures (−5 °C to 25 °C) over 48 hours.
Result: This method yields the desired amino acid esters with the quinoline moiety attached, allowing for stereochemical control and functional diversity.
Analytical Data and Characterization
The synthesized compounds are characterized by various spectroscopic and analytical techniques, confirming their structures and purity.
| Compound | 1H NMR (400 MHz, DMSO) Key Signals (δ ppm) | 13C NMR (100 MHz, DMSO) Key Signals (δ ppm) | MS (MALDI, m/z) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| Methyl 3-(quinolin-2-yl)propanoate (2a) | 2.63 (t, 2H, CH2CO), 4.42 (t, 2H, NCH2), 7.11–7.49 (m, Ar-H) | 32.8, 38.4, 118.1–137.3 (C–Ar), 166.5, 172.8 (CO) | 240.24 (M + Na) | 81–88 | 181–183 |
| 3-(quinolin-2-yl)propanehydrazide (4) | 2.62 (t, 2H, CH2CO), 3.45–3.51 (m, NH2), 4.43 (t, 2H, NCH2) | 32.5, 38.7, 118.0–137.1 (C–Ar), 166.2, 172.4 (CO) | 254.12 (M + Na) | High | Not specified |
Ar-H = aromatic protons; CO = carbonyl carbons
These data confirm the successful formation of the quinoline-substituted amino acid esters and their intermediates.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|---|
| Michael Addition | Quinolin-2-one + Methyl acrylate | K2CO3, 100 °C, 10 h | High yield, straightforward | Produces ester intermediate |
| Ester Hydrolysis | Methyl ester | NaOH, EtOH/H2O, 25 °C, 10 h | Mild conditions | Converts ester to acid |
| Hydrazide Formation | Methyl ester | Hydrazine hydrate, EtOH, reflux 78 °C, 10 h | Versatile intermediate | Precursor for azide coupling |
| Hydroxylamine Derivative | Methyl ester | Hydroxylamine HCl, KOH, EtOH, RT, 48 h | Alternative intermediate | Useful for further functionalization |
| Azide Coupling Method | Hydrazide | Acidic conditions, low temp, then amine coupling | Allows stereochemical control | Enables synthesis of amino acid esters |
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-amino-3-(quinolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are commonly used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Scientific Research Applications
®-methyl 2-amino-3-(quinolin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ®-methyl 2-amino-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Quinolin-6-yl vs. Quinolin-2-yl Derivatives
Quinoline vs. Indole Derivatives
- Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate (CAS: 22032-65-1) replaces the quinoline with an indole ring.
- Applications: Indole derivatives are prevalent in neurotransmitter analogs (e.g., tryptophan derivatives), while quinoline-based compounds are more common in antimicrobial and kinase inhibitor therapies .
Substituted Phenyl Derivatives
- (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride (CAS: 240429-07-6) features a 4-aminophenyl group. The amino group increases hydrophilicity (pKa ~8.5) and reactivity in coupling reactions, contrasting with the lipophilic quinolin-2-yl group .
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) require harsher hydrolysis conditions (NaOH in EtOH/H₂O/THF) compared to methyl esters, which hydrolyze efficiently in milder basic conditions. For example, ethyl ester hydrolysis yields ~65%, while methyl esters achieve >85% yield .
- Steric and Electronic Effects : Methyl esters are smaller and less electron-withdrawing than ethyl esters, accelerating nucleophilic attack during hydrolysis .
Functional Group Modifications
- Quinolin-2-one Derivatives: Compounds like 3-[2-oxoquinolin-1(2H)-yl]propanoic acid () replace the ester with a carboxylic acid. The ketone group in quinolin-2-one enhances hydrogen-bond acceptor capacity, influencing EGFR inhibition (IC₅₀ values in the µM range) .
- Nitro and Thiazole Derivatives: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate () and thiazole-containing analogs () exhibit distinct electronic profiles. Nitro groups increase electrophilicity, aiding reduction to amino intermediates, while thiazoles improve antimycobacterial activity (MIC values: 1–8 µg/mL) .
Comparative Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound Name | CAS | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|
| (R)-Methyl 2-amino-3-(quinolin-2-yl)propanoate | 1213396-61-2 | C₁₃H₁₃N₂O₂ | 359.5±27.0 | 1.211±0.06 | 7.07±0.33 |
| Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | 22032-65-1 | C₁₂H₁₄N₂O₂ | 420.1 (est.) | 1.25 (est.) | 6.5 (est.) |
| (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride | 240429-07-6 | C₁₀H₁₅Cl₂N₂O₂ | N/A | N/A | 8.5 (est.) |
Biological Activity
(R)-methyl 2-amino-3-(quinolin-2-yl)propanoate is a chiral compound featuring a quinoline moiety, recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
(R)-methyl 2-amino-3-(quinolin-2-yl)propanoate has the molecular formula C12H14N2O2. It consists of:
- A quinoline ring , a bicyclic aromatic compound known for various biological activities.
- An amino group and a propanoate group , which enhance its reactivity and interaction with biological targets.
The unique combination of these functional groups suggests that (R)-methyl 2-amino-3-(quinolin-2-yl)propanoate may exhibit distinct pharmacological properties compared to other quinoline derivatives.
The biological activity of (R)-methyl 2-amino-3-(quinolin-2-yl)propanoate is thought to involve several mechanisms:
- Enzyme Interaction : The compound can modulate enzyme activity, influencing metabolic pathways.
- DNA Intercalation : The quinoline structure may enable intercalation with DNA, affecting replication and transcription processes.
- Protein Binding : It can interact with various receptors and proteins, potentially altering their functions and leading to therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives, including (R)-methyl 2-amino-3-(quinolin-2-yl)propanoate, exhibit significant anticancer properties. For instance:
- In vitro evaluations revealed that compounds with similar structures inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (lung fibroblast) cells .
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MDA-MB-231 | 10 | 100 |
| 15 | 56 | |
| 25 | 27 | |
| PC-3 | 15 | 91 |
| MRC-5 | 15 | 79 |
These results indicate that (R)-methyl 2-amino-3-(quinolin-2-yl)propanoate could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Quinoline derivatives have also been studied for their anti-inflammatory properties. Research indicates that certain analogs can inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Quinoline Derivatives : A comprehensive review highlighted various quinoline derivatives' synthesis and biological evaluation, noting their potential as antibacterial and antifungal agents . The study emphasized the importance of structure-activity relationships in predicting biological activity.
- Antiproliferative Activity : In another study, several quinoline derivatives were assessed for their growth-inhibitory potency against different cancer cell lines. Compounds were evaluated at varying concentrations to determine their cytotoxic effects using MTS assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
